molecular formula C18H18N4O B2802842 N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034568-89-1

N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2802842
CAS RN: 2034568-89-1
M. Wt: 306.369
InChI Key: KUZRURUCPATLTD-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is a complex organic compound that contains several interesting functional groups and structural features. It includes a pyridine ring, which is a basic heterocyclic organic compound with a wide range of applications in pharmaceuticals and agrochemicals . It also contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system that has been studied for various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and imidazo[1,2-a]pyridine rings, the introduction of the cyclopropyl group, and the attachment of the carboxamide group. Pyridine rings can be synthesized from various precursors, including acetylene and hydrogen cyanide . Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and ketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and imidazo[1,2-a]pyridine rings, along with the cyclopropyl and carboxamide groups. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridine ring, for example, can participate in various reactions due to the electron-rich nitrogen atom . The imidazo[1,2-a]pyridine ring could also engage in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the pyridine and imidazo[1,2-a]pyridine rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antitubercular Activity

While specific data on our compound are scarce, indole derivatives have been studied for their antitubercular effects. Further research could reveal its potential in combating tuberculosis.

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and biological activity. It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-17(22-7-3-2-4-16(22)21-12)18(23)20-10-13-8-15(11-19-9-13)14-5-6-14/h2-4,7-9,11,14H,5-6,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZRURUCPATLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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